molecular formula C18H14N2O2 B12884351 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline CAS No. 569352-87-0

5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline

Cat. No.: B12884351
CAS No.: 569352-87-0
M. Wt: 290.3 g/mol
InChI Key: WDGKNFXMDOPASZ-UHFFFAOYSA-N
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Description

5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethynyl Group: This step may involve Sonogashira coupling reactions.

    Methoxylation: Introduction of the methoxy group can be done using methylation reagents.

    Final Assembly: The final compound is assembled through a series of coupling and substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the oxazole ring or the phenylethynyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Oxazol-5-yl)-2-(phenylethynyl)aniline: Lacks the methoxy group.

    5-Methoxy-2-(phenylethynyl)aniline: Lacks the oxazole ring.

    5-Methoxy-4-(1,3-oxazol-5-yl)aniline: Lacks the phenylethynyl group.

Uniqueness

The presence of both the oxazole ring and the phenylethynyl group, along with the methoxy substitution, makes 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline unique. This combination of functional groups can impart distinct chemical reactivity and biological activity.

Properties

CAS No.

569352-87-0

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

5-methoxy-4-(1,3-oxazol-5-yl)-2-(2-phenylethynyl)aniline

InChI

InChI=1S/C18H14N2O2/c1-21-17-10-16(19)14(8-7-13-5-3-2-4-6-13)9-15(17)18-11-20-12-22-18/h2-6,9-12H,19H2,1H3

InChI Key

WDGKNFXMDOPASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#CC2=CC=CC=C2)C3=CN=CO3

Origin of Product

United States

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